1,6-Dichloro-1,6-dideoxyfructose
CAS No.: 69414-08-0
Cat. No.: VC1762580
Molecular Formula: C6H10Cl2O4
Molecular Weight: 217.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69414-08-0 |
|---|---|
| Molecular Formula | C6H10Cl2O4 |
| Molecular Weight | 217.04 g/mol |
| IUPAC Name | (3S,4S,5S)-1,6-dichloro-3,4,5-trihydroxyhexan-2-one |
| Standard InChI | InChI=1S/C6H10Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,9,11-12H,1-2H2/t3-,5-,6-/m1/s1 |
| Standard InChI Key | MLQSSVPAOPJIFW-UYFOZJQFSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)CCl)O)O)O)Cl |
| SMILES | C(C(C(C(C(=O)CCl)O)O)O)Cl |
| Canonical SMILES | C(C(C(C(C(=O)CCl)O)O)O)Cl |
Introduction
Chemical Identity and Properties
1,6-Dichloro-1,6-dideoxyfructose, also known as dichlorodideoxyfructose, is a modified sugar with two chlorine atoms replacing hydroxyl groups at specific positions of the fructose structure. The compound exists in various tautomeric forms, with the β-fructofuranose form being particularly notable in certain applications.
Basic Chemical Properties
The fundamental chemical properties of 1,6-Dichloro-1,6-dideoxyfructose are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 69414-08-0 |
| Molecular Formula | C₆H₁₀Cl₂O₄ |
| Molecular Weight | 217.047 g/mol |
| IUPAC Name | (3S,4S,5S)-1,6-dichloro-3,4,5-trihydroxyhexan-2-one |
| Physical State | Solid |
| Solubility | Water-soluble |
The compound possesses a unique structural configuration that contributes to its distinctive chemical and biological properties . The presence of chlorine atoms significantly alters the chemical reactivity of the molecule compared to its parent compound, fructose.
Structural Characteristics
The structure of 1,6-Dichloro-1,6-dideoxyfructose features a six-carbon backbone with chlorine atoms at positions 1 and 6, replacing the hydroxyl groups found in natural fructose. The configuration at carbons 3, 4, and 5 maintains the stereochemistry of D-fructose with hydroxyl groups positioned in specific orientations that influence the compound's biological interactions .
The compound can exist in multiple forms, including the keto form and the cyclic hemiketal form, with the β-fructofuranose form being particularly relevant in certain contexts. This structural flexibility is important for understanding its metabolism and biochemical interactions .
Historical Context and Development
1,6-Dichloro-1,6-dideoxyfructose gained prominence primarily through its association with sucralose, a widely used artificial sweetener. The development of this compound represents a significant achievement in food chemistry, as researchers sought to create sweeteners with high potency but minimal caloric content.
The compound was developed as part of broader research into non-nutritive sweeteners, with scientists exploring various modifications of natural sugars to enhance sweetness while reducing caloric value. The selective chlorination of sugar molecules proved to be a successful approach in this endeavor, leading to the development of compounds like 1,6-Dichloro-1,6-dideoxyfructose .
Metabolism and Biochemical Interactions
Glutathione-Dependent Metabolism
One of the most significant aspects of 1,6-Dichloro-1,6-dideoxyfructose is its metabolism in mammalian systems. Research on rat liver systems has provided valuable insights into these metabolic pathways.
The metabolism of 1,6-Dichloro-1,6-dideoxyfructose is primarily glutathione-dependent, occurring in both the liver and erythrocytes. When this compound enters the body, it undergoes a dechlorination process mediated by glutathione (GSH), a critical antioxidant and detoxification agent in biological systems .
The reaction between 1,6-Dichloro-1,6-dideoxyfructose and glutathione results in the formation of a specific conjugate, identified as 6-chlorofructos-1-yl-SG. This metabolic transformation involves the nucleophilic attack of the GS- anion on the reactive keto form of the compound, leading to the replacement of one chlorine atom. The resulting conjugate tends to cyclize to form the dominant β-anomer .
Proposed Metabolic Mechanism
Based on nuclear magnetic resonance (NMR) studies using both 13C and 1H techniques, researchers have proposed a specific mechanism for the glutathione-dependent dechlorination of 1,6-Dichloro-1,6-dideoxyfructose. The process appears to involve:
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Formation of a low steady-state concentration of the reactive keto form of the compound
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Nucleophilic attack by the glutathione thiolate anion (GS-)
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Formation of the 6-chlorofructos-1-yl-SG conjugate
This mechanistic understanding provides valuable insights into how chlorinated sugars interact with biological systems and the role of glutathione in detoxifying such compounds.
Role in Sucralose Production and Structure
1,6-Dichloro-1,6-dideoxyfructose is a key component of sucralose, a widely used artificial sweetener. Sucralose (1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside) is a disaccharide comprising 1,6-Dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose .
The presence of chlorine atoms in 1,6-Dichloro-1,6-dideoxyfructose contributes to the unique properties of sucralose, particularly its intense sweetness and stability. The selective chlorination pattern allows the molecule to interact with sweet taste receptors while remaining largely resistant to metabolic breakdown, which explains its zero-calorie nature .
Chemical Synthesis and Production
The synthesis of 1,6-Dichloro-1,6-dideoxyfructose typically involves selective chlorination processes applied to sucrose or fructose. The manufacturing process requires precise control to ensure selective substitution at the desired positions while maintaining the stereochemical integrity of the sugar backbone.
Typical synthetic approaches involve:
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Protection of specific hydroxyl groups on the parent sugar molecule
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Selective chlorination using appropriate chlorinating agents
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Deprotection steps to yield the final product
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Purification processes to ensure product quality and safety
The commercial production of this compound is closely tied to sucralose manufacturing, given its role as a component of this widely used sweetener.
Analytical Methods for Identification and Quantification
Various analytical techniques are employed for the identification and quantification of 1,6-Dichloro-1,6-dideoxyfructose in different matrices. These methods are essential for quality control in production settings, as well as for research purposes.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in the structural characterization of 1,6-Dichloro-1,6-dideoxyfructose and its metabolites. Both 13C and 1H NMR have been used to elucidate the structure of glutathione conjugates formed during metabolism, providing critical insights into the biochemical fate of this compound .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the quantitative analysis of 1,6-Dichloro-1,6-dideoxyfructose in various matrices. These techniques allow for sensitive and specific detection of the compound and its metabolites in complex biological samples.
Related Compounds and Structural Analogs
1,6-Dichloro-1,6-dideoxyfructose belongs to a broader class of modified sugars that have been studied for various applications. Some related compounds include:
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4-Chloro-4-deoxygalactose - The other component of sucralose, which has been found to be excreted mainly unchanged in the urine of rats
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Other halogenated sugars with varying substitution patterns, which may exhibit different metabolic profiles and biological effects
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1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose - A specific anomeric form of the compound with distinct chemical properties
Understanding the relationship between these structural analogs helps in contextualizing the unique properties and behaviors of 1,6-Dichloro-1,6-dideoxyfructose.
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